Plant Safety Index: Aabomycin A Exhibits a >32-fold Safety Margin Over Venturicidin A in Eukaryotic Models
Aabomycin A demonstrates a profound lack of phytotoxicity in *in planta* models, even at extremely high concentrations, whereas its close analog Venturicidin A is cytotoxic to human cells at low micromolar concentrations [1]. This establishes a clear, quantifiable difference in eukaryotic safety profiles that is critical for agricultural and potential therapeutic applications .
| Evidence Dimension | Eukaryotic Cell Toxicity (in vitro) and Plant Tissue Toxicity (in vivo) |
|---|---|
| Target Compound Data | No phytotoxicity observed at 1,000 ppm on rice plants and TMV-infected tissue [1]. |
| Comparator Or Baseline | Venturicidin A exhibits an IC50 of 31 μg/mL against human embryonic kidney (HEK) cells . |
| Quantified Difference | Aabomycin A shows a >32-fold higher concentration tolerance in its target safety model compared to the cytotoxic concentration of Venturicidin A in a mammalian cell model. |
| Conditions | Rice plant model (in vivo) and TMV tissue culture for Aabomycin A; Human Embryonic Kidney (HEK) cell line for Venturicidin A [1]. |
Why This Matters
This quantifiable safety margin makes Aabomycin A the scientifically defensible choice for projects requiring minimal off-target eukaryotic toxicity, such as agricultural fungicide development or plant biology research, where Venturicidin A's cytotoxicity would be a confounding variable.
- [1] Yamaguchi I, et al. AABOMYCIN A, A NEW ANTIBIOTIC. II BIOLOGICAL STUDIES ON AABOMYCIN A. J Antibiot (Tokyo). 1969;22(10):463-466. PMID: 5350502. View Source
